Oleum (CAS: 8014-95-7), commonly known as fuming sulfuric acid, is a highly reactive solution of free sulfur trioxide (SO3) dissolved in anhydrous sulfuric acid (H2SO4). In industrial and laboratory procurement, it is primarily selected as a potent electrophilic sulfonating agent and a superior dehydrating medium for mixed-acid nitrations. By providing a concentrated source of the active SO3 electrophile, oleum bypasses the kinetic limitations of standard concentrated sulfuric acid, which generates reaction-stalling water byproducts. Furthermore, it offers a critical handling advantage over pure sulfur trioxide, which is highly volatile and prone to hazardous polymerization. Buyers typically specify oleum by its free SO3 weight percentage (e.g., 20%, 30%, or 65%), balancing the need for extreme reactivity with specific freezing-point requirements for processability and storage [1].
Substituting oleum with standard 98% sulfuric acid in demanding electrophilic aromatic substitutions is often unviable because the generation of water during sulfonation and nitration rapidly dilutes the acid, decelerating kinetics and stalling conversion. While pure sulfur trioxide (SO3) offers maximum theoretical reactivity, it is a highly volatile, metastable liquid that readily polymerizes into solid alpha and beta forms, requiring strict elevated storage temperatures (35–41 °C) and chemical stabilizers to prevent pipe blockages and explosive reactivity. Conversely, substituting with chlorosulfonic acid introduces corrosive hydrogen chloride (HCl) gas as a byproduct and yields sulfonyl chlorides rather than direct sulfonic acids, necessitating an additional hydrolysis step. Oleum uniquely bridges this gap, providing the aggressive reactivity of SO3 in a stable, liquid matrix that chemically consumes byproduct water [1].
In the nitration of deactivated aromatics, the accumulation of water critically inhibits the formation of the active nitronium ion. Comparative studies on the nitration of pyridine-2,6-diamines demonstrate that using a mixed acid containing oleum (20% or 65% SO3) acts as a chemical sink for byproduct water, maintaining an inherently anhydrous medium. This process yields over 90% of the nitrated product, whereas substituting with standard concentrated sulfuric acid results in a yield of only about 50% [1].
| Evidence Dimension | Product yield in aromatic nitration |
| Target Compound Data | >90% yield (Nitric acid + Oleum) |
| Comparator Or Baseline | ~50% yield (Nitric acid + 98% Sulfuric acid) |
| Quantified Difference | >40% absolute increase in product yield |
| Conditions | Nitration of pyridine-2,6-diamines at 15–25 °C |
Procuring oleum for mixed-acid nitrations prevents water-induced reaction stalling, directly nearly doubling the throughput for deactivated aromatic substrates.
The sulfonation of complex or deactivated ring systems requires highly aggressive electrophiles. In the sulfonation of acridines and acridones, reactions utilizing 30% oleum achieved high conversion to the targeted sulfonic acids within 120 minutes at elevated temperatures. In stark contrast, attempts to drive the same reaction using concentrated sulfuric acid or chlorosulfonic acid resulted in persistently low conversion, even when the reaction time was extended overnight [1].
| Evidence Dimension | Reaction conversion and time |
| Target Compound Data | High conversion within 120 minutes (30% Oleum) |
| Comparator Or Baseline | Low conversion despite overnight reaction (Concentrated H2SO4 or Chlorosulfonic acid) |
| Quantified Difference | Reduction of reaction time from >12 hours (failed) to 2 hours (successful) |
| Conditions | Direct sulfonation of acridine/acridone at elevated temperatures |
Buyers synthesizing complex heterocyclic sulfonic acids must select oleum to achieve viable industrial cycle times that standard sulfuric acid cannot support.
While pure SO3 provides maximum sulfonating power, it is metastable and polymerizes into solid alpha and beta forms unless stored strictly at 35–41 °C or treated with stabilizers. Oleum mitigates this severe handling bottleneck. Standard industrial grades like 20% oleum and 65% oleum remain stable, non-polymerizing liquids at room temperature (with freezing points of approximately -10 °C to 14 °C for 20% oleum, and 0.5 °C to 2 °C for 65% oleum). This allows for reliable pumping and metering without the risk of spontaneous solidification [1].
| Evidence Dimension | Storage stability and physical phase |
| Target Compound Data | Stable liquid without stabilizers (20% and 65% Oleum) |
| Comparator Or Baseline | Metastable, polymerizes to solid forms below 35 °C (Pure SO3) |
| Quantified Difference | Elimination of polymerization risk and strict >35 °C storage requirements |
| Conditions | Standard industrial bulk storage and pipeline metering |
Procuring oleum delivers the necessary SO3 equivalents while drastically reducing the engineering controls, heating costs, and safety hazards associated with pure liquid SO3.
Directly leveraging oleum's dehydrating power to maintain an anhydrous environment during the synthesis of explosives (e.g., TNT) or pharmaceutical intermediates, preventing the reaction from stalling due to water formation [1].
Utilizing the aggressive kinetics of 30% oleum to rapidly functionalize deactivated ring systems like acridines and naphthalenes, where standard sulfuric acid fails to achieve meaningful conversion even after extended reaction times [2].
Using standard liquid grades like 20% or 65% oleum to precisely blend with dilute acid streams, yielding ultra-pure 100% sulfuric acid for semiconductor etching or analytical applications without the severe handling and polymerization hazards of pure SO3 [3].
Corrosive;Acute Toxic;Irritant